Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate

Catalog No.
S1929220
CAS No.
30965-26-5
M.F
C14H20O6
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylat...

CAS Number

30965-26-5

Product Name

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate

IUPAC Name

butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate

Molecular Formula

C14H20O6

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C10H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-3-1-2-4-6/h3-6H,1-2H3;5-6H,1-4H2

InChI Key

DHQLHXKTPYFDCS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCO)CO

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCO)CO

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C14H20O6C_{14}H_{20}O_{6} and a molecular weight of approximately 284.305 g/mol. This compound is characterized by its structure, which includes a butane-1,4-diol moiety linked to dimethyl benzene-1,4-dicarboxylate. It is known for its potential applications in various fields, particularly in polymer production and as an intermediate in organic synthesis. The compound is often encountered in discussions surrounding polyesters and other polymeric materials due to its role as a building block in their synthesis .

The chemical behavior of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is influenced by its functional groups. It can undergo several types of reactions:

  • Esterification: The compound can react with alcohols to form esters, which are significant in the production of polyesters.
  • Hydrolysis: In the presence of water and acid or base, the ester bonds can be hydrolyzed to yield butane-1,4-diol and dimethyl benzene-1,4-dicarboxylic acid.
  • Polymerization: It can participate in condensation polymerization reactions to form high molecular weight polymers such as poly(1,4-butylene terephthalate), which is used in various applications from textiles to engineering plastics .

Several methods can be employed to synthesize butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate:

  • Direct Esterification: This method involves the reaction of butane-1,4-diol with dimethyl benzene-1,4-dicarboxylic acid under acidic conditions.
  • Transesterification: Using an existing polyester as a starting material can lead to the formation of this compound through transesterification reactions with butane-1,4-diol.
  • Polycondensation: The compound can also be synthesized through polycondensation reactions involving suitable precursors under controlled conditions to form high-molecular-weight polymers .

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate has several notable applications:

  • Polymer Production: It serves as a key monomer for synthesizing polyesters like poly(1,4-butylene terephthalate), which are used in textiles, packaging materials, and engineering plastics.
  • Chemical Intermediate: The compound is utilized as an intermediate in the synthesis of various chemicals and materials within the chemical industry.
  • Additive in Coatings: It may also find use as an additive in coatings and adhesives due to its properties that enhance performance and durability .

Interaction studies involving butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate primarily focus on its reactivity with other chemical species. Understanding these interactions helps predict its behavior in various applications:

  • Reactivity with Alcohols: As noted earlier, it can react with alcohols to form esters.
  • Compatibility with Polymers: Its interaction with other polymeric materials is crucial for developing blends or composites that take advantage of its physical properties.

Research into these interactions can provide insights into optimizing formulations for specific applications .

Several compounds share structural similarities with butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Dimethyl terephthalateC10H10O4C_{10}H_{10}O_{4}Commonly used in polyester production
1,4-butanediolC4H10O2C_{4}H_{10}O_{2}A key building block for polyurethanes
Poly(ethylene terephthalate)C10H8O4C_{10}H_{8}O_{4}Widely used plastic known for its strength and durability
Dimethyl succinateC6H10O4C_{6}H_{10}O_{4}Used as a solvent and in organic synthesis

Uniqueness

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is unique due to its specific combination of a diol and dicarboxylate structure that allows it to serve effectively as a monomer for producing high-performance polymers while also being versatile enough for various

Butane-1,4-diol

Butane-1,4-diol (C₄H₁₀O₂), a primary aliphatic diol, is characterized by hydroxyl groups at both termini of a four-carbon chain. Its IUPAC name, butane-1,4-diol, reflects this structure, while common synonyms include 1,4-butanediol, tetramethylene glycol, and BDO (abbreviated from butanediol). The compound exists as a colorless, viscous liquid with a melting point of 20.1°C and a boiling point of 230°C. Its high solubility in water (>100 g/L) and polar organic solvents arises from its hydroxyl groups, which facilitate hydrogen bonding.

Dimethyl Benzene-1,4-dicarboxylate

Dimethyl benzene-1,4-dicarboxylate (C₁₀H₁₀O₄), commonly known as dimethyl terephthalate (DMT), is an aromatic diester derived from terephthalic acid and methanol. Its IUPAC name, dimethyl benzene-1,4-dicarboxylate, denotes the esterification of the carboxylic acid groups at the para positions of the benzene ring. The compound appears as white crystalline flakes with a melting point of 140°C and a boiling point of 288°C. Its limited water solubility (0.0493 g/L at 20°C) contrasts with high miscibility in organic solvents like ethanol and chloroform.

Table 1: Comparative Chemical Profiles

PropertyButane-1,4-diolDimethyl Benzene-1,4-dicarboxylate
Molecular FormulaC₄H₁₀O₂C₁₀H₁₀O₄
IUPAC NameButane-1,4-diolDimethyl benzene-1,4-dicarboxylate
Common Synonyms1,4-BDO, Tetramethylene glycolDMT, Terephthalic acid dimethyl ester
Physical StateColorless liquidWhite crystalline solid
Melting Point20.1°C140°C
Boiling Point230°C288°C
Solubility in Water>100 g/L0.0493 g/L

Historical Context in Polymer Science

Butane-1,4-diol

Butane-1,4-diol was first synthesized in 1890 by Dutch chemist Pieter Johannes Dekkers via acidic hydrolysis of N,N'-dinitro-1,4-butanediamine. Industrial production began in the 1930s with the Reppe process, which involves reacting acetylene with formaldehyde under high-pressure conditions. This method dominated until the 1970s, when alternative routes emerged, such as the Davy process, which hydrogenolyses maleic anhydride esters to produce butane-1,4-diol alongside tetrahydrofuran (THF) and gamma-butyrolactone (GBL). Recent advancements include bio-based fermentation using genetically modified organisms to convert sugars into butane-1,4-diol, reducing reliance on fossil feedstocks.

Dimethyl Benzene-1,4-dicarboxylate

Dimethyl benzene-1,4-dicarboxylate gained prominence in the mid-20th century as a precursor for polyethylene terephthalate (PET). Early PET production relied on DMT due to challenges in purifying terephthalic acid. The Witten process, developed in the 1950s, became the industrial standard, involving oxidation of p-xylene to terephthalic acid, followed by esterification with methanol. By the 1960s, DMT accounted for over 70% of global polyester feedstock, though its dominance waned after purified terephthalic acid (PTA) technologies emerged. Despite this, DMT remains vital for niche applications, including recycling PET waste via methanolysis.

Industrial Significance of Polyester Precursors

Butane-1,4-diol in Polymer Synthesis

Butane-1,4-diol is a linchpin in producing polybutylene terephthalate (PBT), a high-performance thermoplastic used in electrical components and automotive parts. It also serves as a chain extender in polyurethane elastomers and a precursor for tetrahydrofuran (THF), a solvent for pharmaceuticals. The global market for butane-1,4-diol was valued at USD 7.7 billion in 2024, driven by demand for spandex fibers in activewear and automotive polyurethanes.

Dimethyl Benzene-1,4-dicarboxylate in Polyester Production

Dimethyl benzene-1,4-dicarboxylate is integral to manufacturing PET, which constitutes 60% of global synthetic fiber production. In 2023, approximately 1.5 million metric tons of DMT were produced, primarily in Asia, for applications in packaging, films, and engineering plastics. Its compatibility with methanolysis enables closed-loop recycling of PET waste, aligning with circular economy goals.

Table 2: Industrial Applications and Market Data

CompoundKey PolymersApplications2024 Market Value
Butane-1,4-diolPBT, Polyurethanes, THFAutomotive, Textiles, PharmaceuticalsUSD 7.7 billion
Dimethyl Benzene-1,4-dicarboxylatePET, PBT, PTTPackaging, Films, Engineering Plastics1.5 million metric tons

Other CAS

30965-26-5

Dates

Modify: 2023-08-16

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